C-Reactive Protein (CRP) 201-206 acetate is a peptide fragment derived from the C-Reactive Protein, a significant biomarker for inflammation and cardiovascular diseases. This specific fragment corresponds to amino acids 201 to 206 of the full CRP molecule, which plays a crucial role in various physiological processes, particularly in immune responses. The peptide is synthesized for research purposes and has been implicated in the modulation of inflammatory responses, particularly through its interactions with neutrophils and other immune cells.
C-Reactive Protein is primarily produced by the liver in response to inflammatory cytokines, particularly interleukin-6. The peptide fragment 201-206 can be synthesized chemically or isolated from CRP using proteolytic methods. The peptides corresponding to this sequence are commercially available from various suppliers, ensuring accessibility for research applications.
C-Reactive Protein 201-206 acetate is classified as a bioactive peptide and falls under the category of inflammatory markers. It is also recognized for its potential therapeutic implications in modulating inflammation and immune responses.
The synthesis of C-Reactive Protein 201-206 acetate can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase methods. The SPPS method allows for the sequential addition of amino acids to a growing chain anchored to a solid support, ensuring high purity and yield.
The molecular structure of C-Reactive Protein 201-206 acetate consists of six amino acids: Lysine (Lys), Proline (Pro), Glutamine (Gln), Leucine (Leu), Tryptophan (Trp), and Proline (Pro).
C-Reactive Protein 201-206 acetate participates in various biochemical reactions, primarily involving interactions with immune cells such as neutrophils.
The mechanism by which C-Reactive Protein 201-206 acetate exerts its effects involves several steps:
Studies indicate that peptides derived from C-Reactive Protein can significantly alter neutrophil behavior, highlighting their potential as therapeutic agents in inflammatory diseases.
The chemical properties of C-Reactive Protein 201-206 acetate allow it to remain soluble in aqueous environments, making it suitable for biological applications.
C-Reactive Protein 201-206 acetate has several scientific applications:
Native CRP undergoes proteolytic cleavage at sites of inflammation, generating low-molecular-weight peptides with distinct biological activities. The 201-206 fragment (KPQLWP) is released through enzymatic degradation by neutrophil-derived proteases, particularly during neutrophil extravasation or oxidative burst [3] [9]. This process is amplified in acute-phase responses, where CRP levels rise exponentially in response to interleukin-6 (IL-6) signaling. Notably, the 201-206 fragment itself stimulates further IL-6 receptor (IL-6R) shedding from neutrophils, creating a feedback loop that modulates inflammation intensity [9]:
Table 1: Proteolytic Enzymes Generating CRP 201-206 and Their Functional Outcomes
| Enzyme | Cleavage Site | Biological Outcome | Experimental Model |
|---|---|---|---|
| Neutrophil Elastase | 200–206 | L-selectin shedding; inhibited neutrophil adhesion | Human neutrophils in vitro [3] |
| MMP-9 | 199–206 | sIL-6R release; enhanced IL-6 trans-signaling | Neutrophil cultures [9] |
| Membrane Proteases | 201–206 | Reduced ROS production; attenuated endothelial adhesion | Whole blood assays [3] |
CRP 201-206 exerts anti-inflammatory effects by antagonizing Fcγ receptors (FcγRs), particularly CD32 (FcγRII), which is central to leukocyte and platelet activation. Molecular docking simulations reveal that Lys²⁰¹, Gln²⁰³, and Trp²⁰⁵ form hydrogen bonds with CD32’s ligand-binding domain, disrupting native CRP binding and downstream pro-inflammatory cascades [3] [8]:
Table 2: Functional Impact of CRP 201-206 Residue Substitutions
| Residue Substitution | CD32 Binding Affinity | L-Selectin Shedding | Neutrophil Adhesion Inhibition |
|---|---|---|---|
| Lys²⁰¹ → Ala | ↓↓↓ | Absent | Absent [3] |
| Gln²⁰³ → Ala | ↓↓ | Reduced | Partial loss [3] |
| Trp²⁰⁵ → Ala | ↓↓↓ | Absent | Absent [3] |
| Pro²⁰² → Ala | ↔ | Unchanged | Unchanged [3] |
| Leu²⁰⁴ → Ala | ↔ | Unchanged | Unchanged [3] |
CRP 201-206 operates within interconnected networks involving immune cells, endothelial cells, and platelets. Systems biology models integrate omics data, molecular docking, and dynamic simulations to map its pleiotropic effects:
Table 3: Multi-Omics Signatures of CRP 201-206 in Vascular Cell Types
| Cell Type | Transcriptomic Changes | Proteomic Alterations | Functional Network Impact |
|---|---|---|---|
| Neutrophils | ↓ SELPLG (P-selectin glycoprotein ligand-1) | ↓ Myeloperoxidase; ↓ MMP-9 | Reduced extravasation; attenuated oxidative burst [3] |
| Endothelial Cells | ↓ ICAM1; ↓ VCAM1 | ↓ von Willebrand factor; ↑ eNOS | Improved barrier function; vasodilation [3] [7] |
| Platelets | ↓ SELP (P-selectin) | ↓ PF4; ↓ TXA2 synthase | Inhibited aggregation; reduced thrombogenicity [3] |
Comprehensive Compound Information
Table 4: Chemical and Functional Profile of CRP 201-206 Acetate
| Attribute | Specification |
|---|---|
| IUPAC Name | L-lysyl-L-prolyl-L-glutaminyl-L-leucyl-L-tryptophyl-L-proline acetate |
| Sequence (3-Letter) | H-Lys-Pro-Gln-Leu-Trp-Pro-OH |
| Sequence (1-Letter) | KPQLWP |
| Molecular Formula | C₃₈H₅₇N₉O₈ (Peptide); C₂H₄O₂ (Acetate) |
| Molecular Weight | 767.91 g/mol (Peptide) |
| CAS Registry | 130348-99-1 |
| Solubility | Water (with acetic acid/NaOH for pH adjustment) |
| Biological Targets | CD32 (FcγRII); IL-6R; Neutrophil adhesion receptors |
| Research Applications | Inflammation resolution; Atherogenesis; Neutrophil biology [1] [3] [4] |
CRP 201-206 acetate exemplifies how proteolytic remodeling of acute-phase proteins generates bioactive peptides with context-specific immunomodulatory functions. Its dual capacity to inhibit FcγR-driven inflammation while modulating IL-6 trans-signaling offers a template for designing peptide-based therapeutics targeting vascular inflammation and thrombosis. Future work should leverage systems-level datasets to identify synergistic interactions with anti-inflammatory pathways.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: